1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid
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Overview
Description
1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it a valuable scaffold in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1h-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents
Scientific Research Applications
1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
3,5-Dimethyl-1h-pyrazole-4-carboxylic acid: Lacks the butyl group, which may affect its reactivity and biological activity.
1-Phenyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid: Contains a phenyl group instead of a butyl group, leading to different chemical and biological properties.
3,4-Dimethyl-1h-pyrazole-5-carboxylic acid: Differs in the position of the carboxylic acid group, which can influence its reactivity and applications .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-butyl-3,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-6-12-8(3)9(10(13)14)7(2)11-12/h4-6H2,1-3H3,(H,13,14) |
InChI Key |
IRPHBSWXOXXEOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)C(=O)O)C |
Origin of Product |
United States |
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